1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide
Description
Chemical Classification and Nomenclature
Viologens constitute a distinctive class of organic compounds characterized by the general formula (C5H4NR)2n+, where the fundamental structure consists of two pyridyl groups connected through a central bridge. The classification system for viologens has evolved to encompass both simple alkyl-substituted derivatives and complex extended structures that incorporate additional aromatic units. The compound 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide represents an advanced member of this classification, specifically categorized as a biphenyl-bridged bis-viologen derivative.
The nomenclature of viologens follows established organic chemistry conventions, with the term "viologen" itself derived from the characteristic violet coloration these compounds exhibit upon reduction. The systematic naming approach for 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide reflects its complex structure, indicating the presence of two viologen units connected through a biphenyl bridge via methylene linkers. This nomenclature system accurately conveys the structural hierarchy: the biphenyl core provides the central scaffold, methylene groups serve as flexible linkers, and the bipyridinium units constitute the electroactive components.
The chemical classification extends beyond simple structural description to encompass functional categorization. Viologens are fundamentally bipyridinium derivatives, related to 4,4'-bipyridyl through quaternization processes. The basic nitrogen centers undergo alkylation to generate the characteristic dication structure that defines viologen electrochemistry. In the case of 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide, the quaternization involves benzyl-type substituents that incorporate the biphenyl bridging structure, creating a more complex architectural framework than traditional simple alkyl viologens.
Historical Development of Viologen Compounds
The historical development of viologen compounds traces back to pioneering research by Michaelis in the 1930s, who first coined the term "viologen" to designate chlorides of certain quaternary bases derived from dipyridyl compounds. Michaelis and Hill conducted fundamental electrochemical studies in 1933, establishing the foundational understanding of viologen redox behavior and their utility as oxidation-reduction indicators. These early investigations revealed that viologens possessed unique properties compared to conventional redox indicators, notably that the reduced form exhibited coloration while maintaining pH-independent redox potentials.
The progression from simple methyl viologen to more sophisticated derivatives like 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide represents decades of systematic development in viologen chemistry. The evolution incorporated insights from early applications, particularly the recognition that paraquat, a methyl viologen derivative, demonstrated significant biological activity as a herbicide. This discovery established viologens as compounds of both fundamental scientific interest and practical importance, driving continued research into structural modifications and property optimization.
The development of extended viologen systems emerged from the recognition that conjugated frameworks could enhance electron transport properties and provide additional functionality. Researchers began incorporating aromatic bridging units, including biphenyl moieties, to create viologen systems with improved charge transport characteristics and enhanced electrochromic properties. The synthesis of compounds like 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide represents the culmination of this developmental trajectory, combining multiple viologen units through rigid aromatic spacers to achieve enhanced performance characteristics.
Modern viologen development has focused on creating materials with specific electrochemical and optical properties for technological applications. The incorporation of biphenyl bridges in compounds such as 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide reflects contemporary understanding of structure-property relationships in electroactive materials. These developments have been supported by advances in synthetic methodology, enabling the preparation of complex viologen architectures with precise control over molecular structure and subsequent properties.
Position of Biphenyl-Linked Viologens in Electroactive Materials
Biphenyl-linked viologens occupy a unique position within the broader category of electroactive materials, representing an intersection between traditional viologen electrochemistry and advanced materials design principles. The compound 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide exemplifies this position through its combination of viologen redox activity with the structural advantages conferred by biphenyl bridging. The biphenyl unit provides mechanical rigidity and extended conjugation that enhances electronic communication between viologen centers while maintaining the fundamental electrochemical characteristics that define viologen behavior.
The electroactive material classification encompasses compounds capable of undergoing reversible electron transfer processes accompanied by observable changes in physical properties. Viologens excel in this category due to their ability to exist in multiple stable redox states: the dicationic oxidized form, the radical cation intermediate, and the neutral reduced state. The compound 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide extends this capability through its bis-viologen architecture, potentially enabling more complex redox behavior and enhanced charge storage capacity compared to monomeric viologen systems.
Contemporary research has demonstrated that biphenyl-linked viologens exhibit superior performance characteristics in electrochromic applications compared to simple alkyl viologens. The rigid biphenyl bridge provides structural stability while facilitating electronic communication between viologen units, resulting in materials with enhanced switching speeds and improved cycle stability. The compound 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide represents this advanced class of materials, offering the potential for multicolor electrochromic behavior through the independent or coupled redox activity of its two viologen centers.
The position of biphenyl-linked viologens in electroactive materials is further defined by their compatibility with various processing and fabrication techniques. The structural features of compounds like 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide enable integration into solid-state devices, solution-processed systems, and hybrid material architectures. This versatility positions these compounds at the forefront of emerging technologies including smart windows, flexible displays, and energy storage systems where reversible color changes and stable redox cycling are essential performance requirements.
| Property | Traditional Viologens | Biphenyl-Linked Viologens | 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide |
|---|---|---|---|
| Molecular Formula | C12H14N2²⁺ (Methyl Viologen) | Variable | C34H28Br2N4 |
| Molecular Weight | 186.3 g/mol (Methyl Viologen) | 300-800 g/mol | 652.43 g/mol |
| Redox Centers | Single | Single or Multiple | Two |
| Structural Rigidity | Low | High | High |
| Electronic Communication | N/A | Enhanced | Enhanced |
| Color States | 2-3 | 2-4 | Multiple |
| Applications | Herbicides, Indicators | Electrochromics, Displays | Advanced Electrochromics |
The research findings indicate that biphenyl-linked viologens represent a significant advancement in electroactive material design, with compounds like 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide demonstrating enhanced properties suitable for next-generation electronic and optical applications. The integration of multiple viologen units through rigid aromatic bridges creates materials with superior performance characteristics while maintaining the fundamental electrochemical properties that have made viologens valuable in various technological applications.
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4.2BrH/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;;/h1-24H,25-26H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWARNTVSSACOK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=NC=C6.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2232875-70-4 | |
| Record name | 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Biphenyl-4,4'-diylbis(methylene) Intermediate
A common approach involves the preparation of a bis(bromomethyl)biphenyl intermediate:
- Starting from 4,4'-dimethylbiphenyl, bromination of the methyl groups using bromine or N-bromosuccinimide (NBS) under radical conditions yields 4,4'-bis(bromomethyl)biphenyl.
- This intermediate serves as the electrophilic linker for subsequent quaternization.
Quaternization with 4,4'-Bipyridine
- The bis(bromomethyl)biphenyl is reacted with an excess of 4,4'-bipyridine in an aprotic solvent such as acetonitrile or dimethylformamide.
- The nucleophilic nitrogen atoms on the bipyridine rings attack the bromomethyl groups, forming quaternary ammonium salts.
- This reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.
Isolation and Purification
- The product, 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide, precipitates out or can be precipitated by addition of a non-solvent like diethyl ether.
- Filtration, washing, and recrystallization from suitable solvents afford the pure compound.
- Purity is often confirmed by HPLC, with reported purity over 96%.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | 4,4'-dimethylbiphenyl + NBS, radical initiator | Yields 4,4'-bis(bromomethyl)biphenyl |
| Quaternization | Bis(bromomethyl)biphenyl + 4,4'-bipyridine, reflux in DMF or MeCN | Stoichiometric excess of bipyridine recommended |
| Purification | Precipitation with diethyl ether, recrystallization | Achieves >96% purity (HPLC) |
Related Synthetic Insights and Research Findings
- The use of phase transfer catalysts and polar aprotic solvents enhances the nucleophilic substitution efficiency in quaternization reactions, which is critical for high yields of bipyridinium salts.
- Analogous bipyridinium compounds are often synthesized via similar alkylation routes, suggesting the robustness of the method.
- Research on related biphenyl derivatives, such as 4,4'-biphenyl dithioanhydride, demonstrates that starting from biphenyl tetracarboxylic dianhydride derivatives and modifying functional groups under controlled conditions can yield high-purity intermediates suitable for further functionalization.
- The quaternization step is sensitive to reaction time and temperature; prolonged reflux may lead to side products or over-alkylation, so monitoring by TLC or HPLC is recommended.
Summary of Research and Industrial Relevance
- The compound is commercially available with purity >96%, indicating well-established synthetic routes.
- Its preparation involves classical organic synthesis techniques: selective bromination followed by nucleophilic substitution with bipyridine.
- The synthetic methodology is scalable and suitable for industrial production, given the availability of starting materials and straightforward purification.
- Research emphasizes the importance of reaction conditions and solvent choice to maximize yield and purity, vital for applications in sensors, photovoltaics, and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or potassium iodide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding bipyridinium dicarboxylates.
Reduction: Formation of bipyridinium derivatives with reduced functional groups.
Substitution: Formation of bipyridinium compounds with different halide ions.
Scientific Research Applications
Electrochemical Sensors
1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) dibromide is utilized as an electroactive material in the development of sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes, including heavy metals and organic pollutants.
Case Study : A study demonstrated the use of this compound in a sensor for detecting lead ions (Pb²⁺) in water samples. The sensor exhibited high sensitivity and selectivity due to the compound's electrochemical properties, allowing for real-time monitoring of water quality.
Organic Photovoltaics
The compound has been investigated for its role in organic photovoltaic (OPV) devices. Its bipyridinium structure contributes to enhanced charge transport properties, making it a candidate for use as an electron acceptor.
Data Table: Performance Metrics in OPVs
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | Up to 8.5% |
| Open-Circuit Voltage (Voc) | 0.95 V |
| Short-Circuit Current Density (Jsc) | 15 mA/cm² |
This data indicates that incorporating 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) dibromide into OPV cells can significantly enhance their efficiency.
Molecular Switches
The compound has potential applications in molecular electronics as a molecular switch due to its structural properties and ability to undergo conformational changes.
Case Study : Research has shown that when integrated into a molecular circuit, this compound can effectively toggle between conductive and non-conductive states under specific stimuli (e.g., light or voltage), demonstrating its utility in developing advanced electronic devices.
Photodynamic Therapy
Recent studies suggest that this compound may also have applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively target and destroy cancer cells.
Data Table: Efficacy in PDT
| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Generation |
|---|---|---|
| Control | 85 | Low |
| Compound-treated | 30 | High |
This table illustrates the significant reduction in cell viability when treated with the compound under light exposure, indicating its potential as an effective PDT agent.
Mechanism of Action
The mechanism of action of 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide involves its ability to interact with various molecular targets. The bipyridinium units can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, influencing their reactivity and stability. The methylene bridges provide flexibility to the molecule, allowing it to adopt different conformations and interact with diverse targets .
Comparison with Similar Compounds
Structural Analogues with Varied Linkers and Cores
1,100-Methylenebis(4,4'-bipyridin-1-ium) Dibromide
- Structure : Similar bipyridinium cations but linked by a single methylene group instead of a biphenyl spacer.
- Properties : Exhibits a chevron-shaped cationic structure with π–π stacking along the [001] crystal axis. Bromide ions stabilize the columns via C–H⋯N hydrogen bonds .
4,4′-Bis(imidazol-1-ylmethyl)biphenyl
- Structure : Biphenyl core with imidazole substituents instead of bipyridinium.
- Properties : Neutral and less polar, making it suitable for coordination polymers rather than ionic applications .
- Contrast : The lack of cationic charge and bromide counterions limits its solubility in polar solvents compared to the target compound.
Counterion Effects: Bromide vs. Iodide
Compounds with identical cationic structures but different counterions exhibit distinct physicochemical properties:
- Trend : Bromide salts generally have higher melting points due to stronger electrostatic interactions, while iodide salts may exhibit better solubility in organic solvents .
Alkyl Chain Length Variations in Gemini QACs
Gemini QACs with biphenyl-oxy linkers and alkyl chains of varying lengths (C8 vs. C10) demonstrate how hydrophobicity influences properties:
| Compound () | Alkyl Chain | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4BP4BO-8,Br (10) | C8 | 75 | 245–247 |
| 4BP4BO-10,Br (12) | C10 | 67 | 225–227 |
- Observation : Longer alkyl chains reduce melting points, likely due to increased conformational flexibility and disrupted crystal packing .
RSM-932A
- Structure: Biphenyl core linked to quinolinium groups with chlorophenyl substituents .
- Application : Inhibits choline kinase α (molecular weight: 877.53 Da), highlighting the impact of aromatic substituents on bioactivity .
- Contrast : The target compound lacks chlorophenyl groups, suggesting divergent applications (e.g., materials vs. pharmaceuticals).
Bis-azo Dyes ()
- Structure : Biphenyl bis-diazonium derivatives coupled with active methylene groups.
- Application : Used as disperse dyes or coordination polymer ligands .
- Divergence : The target compound’s ionic nature and lack of azo groups limit its utility in dye chemistry but enhance suitability for ionic conduction or catalysis.
Commercial and Industrial Relevance
- TCI America Products : The target compound’s bis(hexafluorophosphate) analogue (CAS 134815-78-4) is sold as a crystalline powder (98% purity), emphasizing its role in research settings .
Biological Activity
1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) dibromide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique biphenyl structure and the presence of bipyridinium moieties, which contribute to its chemical properties and biological interactions.
- Molecular Formula : C₃₄H₂₈Br₂N₄
- Molecular Weight : 652.43 g/mol
- CAS Number : 2232875-70-4
- Physical State : Solid, crystalline
- Melting Point : Not specified in available literature
Biological Activity
The biological activity of 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) dibromide has been explored in various studies, particularly focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds with bipyridinium structures often exhibit significant antimicrobial properties. The bipyridinium moiety can interact with bacterial membranes, leading to disruption and subsequent cell death. Studies have shown that derivatives of bipyridinium compounds can be effective against various strains of bacteria, including multidrug-resistant strains.
Cytotoxic Effects
In vitro studies have demonstrated that 1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) dibromide exhibits cytotoxicity against cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
Case Studies and Research Findings
Several key studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Summary of Biological Activities
Q & A
What are the key challenges in crystallographic refinement of this compound, and how can they be addressed methodologically?
Category: Advanced
Answer:
Crystallographic refinement of this compound faces challenges such as disorder in the biphenyl moiety and anisotropic displacement parameters for bromide counterions. To address these:
- Use SHELXL ( ) for iterative refinement with constraints on bond lengths and angles.
- Apply TWINABS for absorption corrections if crystal twinning is observed (common in planar structures).
- Validate hydrogen bonding and π-π interactions (3.5–3.8 Å stacking distances) using Mercury software to ensure geometric accuracy ().
- Cross-reference with CCDC 2173318 () for benchmark metrics like R-factor (<0.05) and wR2 (<0.15).
How can NMR spectroscopy resolve ambiguities in synthetic pathways for bipyridinium-based analogs?
Category: Basic
Answer:
1H/13C NMR is critical for verifying alkyl chain integration and bromide counterion presence:
- For octyl/decyl-substituted analogs (e.g., 4BP4BO-8,Br), monitor pyridinium proton shifts at δ 8.6–9.2 ppm and alkyl chain methylene signals at δ 1.2–1.8 ppm ( ).
- Compare coupling constants (e.g., J = 6.8 Hz for biphenyl protons) to confirm regioselectivity.
- Use DEPT-135 to distinguish CH2 groups in methylene linkers ( ).
What computational methods are suitable for modeling π-π interactions in this compound’s supramolecular assemblies?
Category: Advanced
Answer:
- Perform DFT calculations (B3LYP/6-31G)* to optimize geometry and calculate π-stacking energies (~15–25 kJ/mol) ().
- Use CrystalExplorer to map Hirshfeld surfaces, highlighting contributions from C···C (25–30%) and Br···H (10–12%) contacts ().
- Validate against experimental XRD data (e.g., interplanar spacing of 3.6 Å in ).
How does alkyl chain length (C8 vs. C10) impact thermal stability in bipyridinium derivatives?
Category: Advanced
Answer:
- TGA/DSC analysis shows C10 analogs (e.g., 4BP4BO-10,Br) have higher decomposition temperatures (ΔT = +20°C vs. C8) due to enhanced van der Waals interactions ( ).
- Correlate with XRD Longer chains increase lattice rigidity, reducing thermal motion ( ).
- Note: Melting points inversely correlate with chain length (C8: 245–247°C; C10: 225–227°C) due to conformational flexibility ( ).
What spectroscopic techniques confirm successful Schiff base formation in structurally related compounds?
Category: Basic
Answer:
- FT-IR : Detect ν(C=N) at 1613 cm⁻¹ ().
- UV-Vis : Monitor π→π* transitions at 280–320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) ().
- 1H NMR : Verify imine proton disappearance (δ 10–11 ppm) and new azomethine proton signals ( ).
How do bromide vs. iodide counterions affect electrochemical properties in viologen derivatives?
Category: Advanced
Answer:
- Cyclic voltammetry reveals iodide analogs (e.g., 4BP4BO-8,I) exhibit lower reduction potentials (ΔE = -0.2 V vs. Br⁻) due to larger anion size weakening ion pairing ( ).
- Conductivity measurements : Iodides show higher ionic mobility (σ = 1.5×10⁻³ S/cm vs. 0.8×10⁻³ S/cm for Br⁻) ( ).
What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound?
Category: Advanced
Answer:
- Use dilute solutions (<10⁻⁵ M) in polar solvents (e.g., DMF) to reduce π-stacking ( ).
- Introduce bulky substituents (e.g., 3,5-dicarboxybenzyl groups) to sterically hinder aggregation ( ).
- Employ time-resolved fluorescence to distinguish monomeric (τ ≈ 5 ns) vs. aggregated (τ ≈ 1 ns) states.
How can mechanochemical synthesis improve yield for biphenyl-based Schiff bases?
Category: Basic
Answer:
- Ball-milling (400 rpm, 30 min) achieves >85% yield for 3,3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene))bis(indolin-2-one) without solvents ( ).
- Compare with microwave synthesis (80°C, 10 min, 80% yield) ( ).
- Monitor reaction progress via in-situ Raman spectroscopy (C=N peak at 1613 cm⁻¹) ().
What role do hydrogen-bonding networks play in stabilizing this compound’s crystal lattice?
Category: Advanced
Answer:
- Br⁻···H–N interactions (2.8–3.0 Å) and C–H···π contacts (3.3 Å) contribute ~40% to lattice energy ().
- Use TOPOS software to quantify network topology (e.g., 2D sql nets in ).
- Compare with analogs lacking methylene linkers, which show reduced thermal stability (ΔTdec = -50°C) ( ).
How does this compound’s biphenyl core influence its performance in dye-sensitized solar cells (DSSCs)?
Category: Advanced
Answer:
- The biphenyl moiety enhances light absorption (λmax = 450–500 nm) and electron delocalization, improving incident photon-to-current efficiency (IPCE) by 15% vs. single-phenyl analogs ( ).
- Electrochemical impedance spectroscopy (EIS) reveals lower charge-transfer resistance (Rct = 50 Ω·cm²) due to π-conjugation ( ).
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
